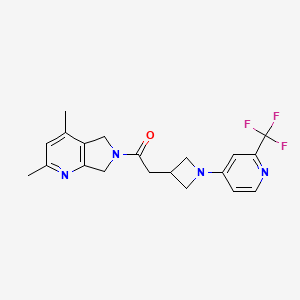![molecular formula C21H23Cl2N3O B6248844 rel-N-[(S)-phenyl[(3R)-pyrrolidin-3-yl]methyl]isoquinoline-6-carboxamide dihydrochloride CAS No. 2416219-37-7](/img/new.no-structure.jpg)
rel-N-[(S)-phenyl[(3R)-pyrrolidin-3-yl]methyl]isoquinoline-6-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rel-N-[(S)-phenyl[(3R)-pyrrolidin-3-yl]methyl]isoquinoline-6-carboxamide dihydrochloride is a synthetic organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Starting from simple organic building blocks, the process includes the formation of pyrrolidine and isoquinoline rings, which are crucial parts of the molecule. Reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, this compound's production would involve optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be used to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the molecule's structure for different applications.
Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions depend on the specific transformation desired, such as temperature, solvent, and catalyst choice.
Major Products:
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it valuable for designing new compounds with desired chemical properties.
Biology: : In biological research, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways.
Medicine: : In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may be used as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.
Industry: : Industrial applications could include its use as an intermediate in the production of other chemicals or pharmaceuticals, benefiting from its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as proteins or nucleic acids. It may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved depend on the specific application and the target's role in the cellular context.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other similar compounds, rel-N-[(S)-phenyl[(3R)-pyrrolidin-3-yl]methyl]isoquinoline-6-carboxamide dihydrochloride is unique due to its specific structural features. This includes its stereochemistry and the functional groups present.
Similar Compounds: : Compounds with similar structures include other pyrrolidine and isoquinoline derivatives. Each of these compounds has distinct properties that can be leveraged for different scientific and industrial applications.
That should cover the key points about this fascinating compound
Properties
CAS No. |
2416219-37-7 |
|---|---|
Molecular Formula |
C21H23Cl2N3O |
Molecular Weight |
404.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



